molecular formula C10H9ClN4O2S B12792375 Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- CAS No. 4482-46-6

Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)-

Cat. No.: B12792375
CAS No.: 4482-46-6
M. Wt: 284.72 g/mol
InChI Key: NHXFNWQEWSETRC-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound has a unique structure that combines a benzenesulfonamide moiety with a pyrimidine ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- typically involves the reaction of 4-amino-benzenesulfonamide with 5-chloro-2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- involves the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By binding to the active site of the enzyme, the compound prevents its normal function, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfadiazine: Another sulfonamide with a similar structure but different substituents.

    Sulfamethazine: A sulfonamide used in veterinary medicine.

    Sulfamerazine: Known for its antibacterial properties.

Uniqueness

What sets Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- apart from these similar compounds is its unique combination of a benzenesulfonamide moiety with a chloropyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

4482-46-6

Molecular Formula

C10H9ClN4O2S

Molecular Weight

284.72 g/mol

IUPAC Name

4-amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H9ClN4O2S/c11-7-5-13-10(14-6-7)15-18(16,17)9-3-1-8(12)2-4-9/h1-6H,12H2,(H,13,14,15)

InChI Key

NHXFNWQEWSETRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=N2)Cl

Origin of Product

United States

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